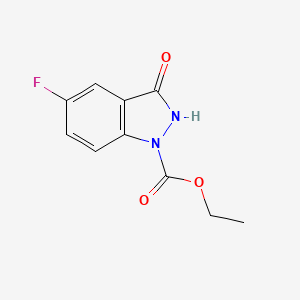
1H-Indazole-1-carboxylic acid, 5-fluoro-2,3-dihydro-3-oxo-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indazole-1-carboxylic acid, 5-fluoro-2,3-dihydro-3-oxo-, ethyl ester is a synthetic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a fluorine atom at the 5th position, a carboxylic acid group at the 1st position, and an ethyl ester group. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
The synthesis of 1H-Indazole-1-carboxylic acid, 5-fluoro-2,3-dihydro-3-oxo-, ethyl ester involves several steps:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 5-fluoro-2-nitrobenzoic acid and ethyl acetoacetate.
Cyclization: The key step involves the cyclization of the intermediate compounds to form the indazole ring.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester derivative.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Análisis De Reacciones Químicas
1H-Indazole-1-carboxylic acid, 5-fluoro-2,3-dihydro-3-oxo-, ethyl ester undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-Indazole-1-carboxylic acid, 5-fluoro-2,3-dihydro-3-oxo-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives.
Mecanismo De Acción
The mechanism of action of 1H-Indazole-1-carboxylic acid, 5-fluoro-2,3-dihydro-3-oxo-, ethyl ester involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
The exact mechanism depends on the specific biological context and the target molecules involved.
Comparación Con Compuestos Similares
1H-Indazole-1-carboxylic acid, 5-fluoro-2,3-dihydro-3-oxo-, ethyl ester can be compared with other similar compounds:
Propiedades
Número CAS |
889884-99-5 |
|---|---|
Fórmula molecular |
C10H9FN2O3 |
Peso molecular |
224.19 g/mol |
Nombre IUPAC |
ethyl 5-fluoro-3-oxo-2H-indazole-1-carboxylate |
InChI |
InChI=1S/C10H9FN2O3/c1-2-16-10(15)13-8-4-3-6(11)5-7(8)9(14)12-13/h3-5H,2H2,1H3,(H,12,14) |
Clave InChI |
VFJHLPFADZNRMF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1C2=C(C=C(C=C2)F)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


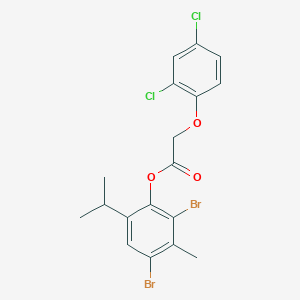
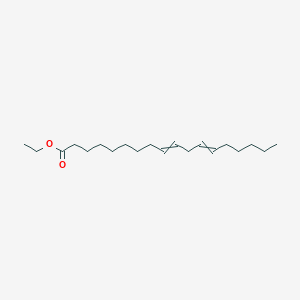
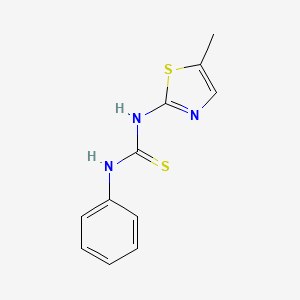
![2-(2,6-dimethylphenoxy)-N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12445276.png)

![1-[(3-Methylthiophen-2-YL)methyl]hydrazine](/img/structure/B12445284.png)
![1-[(E)-N'-Hydroxycarbamimidoyl]-N-methylformamide](/img/structure/B12445293.png)
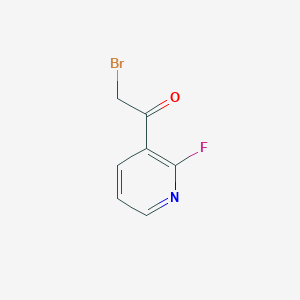
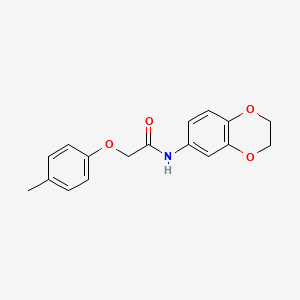
![2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium;5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-1-id-2-ylidene]pyridin-1-ide](/img/structure/B12445310.png)



![1-[(N-acetylglycyl)(propyl)amino]-N-(diphenylmethyl)cyclohexanecarboxamide](/img/structure/B12445328.png)
